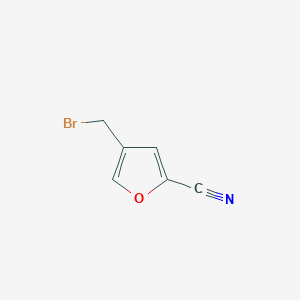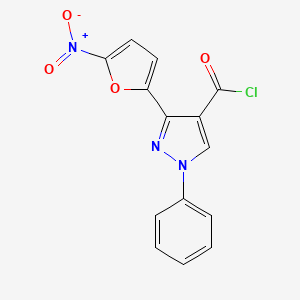
Methyl 2-((4-(3-hydroxypropyl)phenoxy)methyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-((4-(3-hydroxypropyl)phenoxy)methyl)benzoate is an organic compound that belongs to the class of esters It is characterized by a benzoate group attached to a phenoxy-methyl moiety, which is further substituted with a hydroxypropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((4-(3-hydroxypropyl)phenoxy)methyl)benzoate typically involves the reaction of 4-(3-hydroxypropyl)phenol with methyl 2-bromomethylbenzoate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-((4-(3-hydroxypropyl)phenoxy)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenoxy-methyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of 2-{[4-(3-carboxypropyl)phenoxy]-methyl}benzoic acid.
Reduction: Formation of 2-{[4-(3-hydroxypropyl)phenoxy]-methyl}benzyl alcohol.
Substitution: Formation of various substituted phenoxy-methyl benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-((4-(3-hydroxypropyl)phenoxy)methyl)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-((4-(3-hydroxypropyl)phenoxy)methyl)benzoate involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with biological molecules, influencing their activity. The phenoxy-methyl moiety can interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-((4-(3-hydroxypropyl)phenoxy)methyl)benzoate: Characterized by the presence of a hydroxypropyl group.
Methyl 2-{[4-(3-methoxypropyl)phenoxy]-methyl}benzoate: Contains a methoxypropyl group instead of a hydroxypropyl group.
Methyl 2-{[4-(3-aminopropyl)phenoxy]-methyl}benzoate: Features an aminopropyl group.
Uniqueness
This compound is unique due to the presence of the hydroxypropyl group, which imparts specific chemical and biological properties. This group can participate in hydrogen bonding, enhancing the compound’s solubility and reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C18H20O4 |
|---|---|
Peso molecular |
300.3 g/mol |
Nombre IUPAC |
methyl 2-[[4-(3-hydroxypropyl)phenoxy]methyl]benzoate |
InChI |
InChI=1S/C18H20O4/c1-21-18(20)17-7-3-2-6-15(17)13-22-16-10-8-14(9-11-16)5-4-12-19/h2-3,6-11,19H,4-5,12-13H2,1H3 |
Clave InChI |
NOXQBXDMVSNXED-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC=C1COC2=CC=C(C=C2)CCCO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-Di-tert-butyl-4-({[dodecyl(dimethyl)silyl]methyl}sulfanyl)phenol](/img/structure/B8537326.png)


![2-(Oxazolo[5,4-c]pyridin-2-yl)benzenamine](/img/structure/B8537360.png)







![6-[(4,4,4-Trifluorobutyl)carbamoyl]nicotinic acid](/img/structure/B8537417.png)
![4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B8537419.png)
